molecular formula C9H12ClNO4S B2830839 3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride CAS No. 1171755-83-1

3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride

Cat. No.: B2830839
CAS No.: 1171755-83-1
M. Wt: 265.71
InChI Key: VDKPMUHBUMPCKE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4S and a molecular weight of 265.71 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring, a methanesulfonyl group, and a propanoic acid moiety.

Preparation Methods

The synthesis of 3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-3-methanesulfonyl chloride with propanoic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride. Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane.

Scientific Research Applications

3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(pyridin-3-ylmethylsulfonyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S.ClH/c11-9(12)3-5-15(13,14)7-8-2-1-4-10-6-8;/h1-2,4,6H,3,5,7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPMUHBUMPCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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